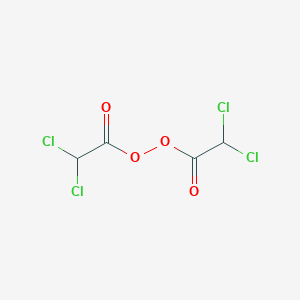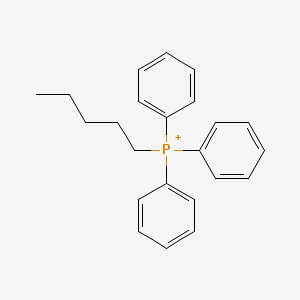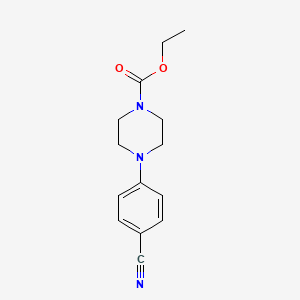
Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a cyanophenyl group, and a piperazine ring. Piperazine derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 4-cyanophenyl piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the ethyl ester group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior. The compound’s ability to bind to these receptors can modulate their activity, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
4-(4-Chlorophenyl)-1-piperazine carboxylate: Similar structure but with a chlorine atom instead of a cyano group.
4-(4-Methoxyphenyl)-1-piperazine carboxylate: Contains a methoxy group instead of a cyano group.
4-(4-Nitrophenyl)-1-piperazine carboxylate: Features a nitro group in place of the cyano group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C14H17N3O2 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
ethyl 4-(4-cyanophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-2-19-14(18)17-9-7-16(8-10-17)13-5-3-12(11-15)4-6-13/h3-6H,2,7-10H2,1H3 |
Clé InChI |
HCLCSAWFYADZJZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-{[(Methylsulfanyl)carbonothioyl]amino}decane-1-sulfonic acid](/img/structure/B8595312.png)
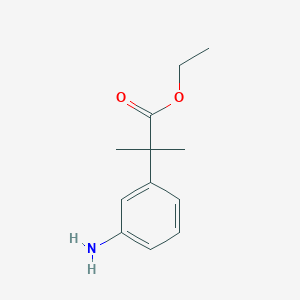
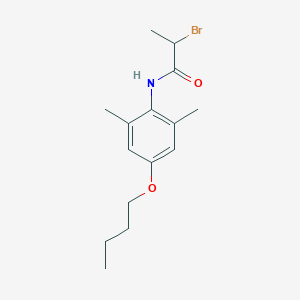
![2-{4-[(4-Chloroanilino)methyl]phenoxy}propan-1-ol](/img/structure/B8595325.png)
![2,3-Dimethylene-1-phenyl-9-oxa-bicyclo[3.3.1]nonane](/img/structure/B8595335.png)
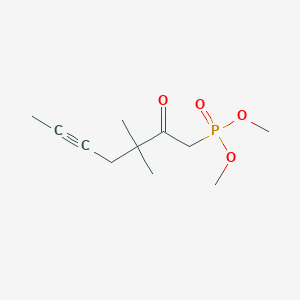
![[Chloro(dimethylamino)methylidene]-dimethylazanium](/img/structure/B8595353.png)
![9-bromomethyl-3-methylbenzo[f]quinazolin-1(2H)-one](/img/structure/B8595360.png)
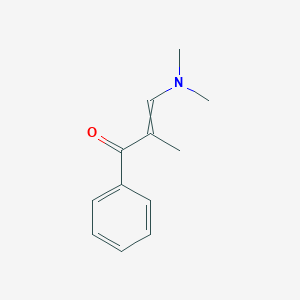
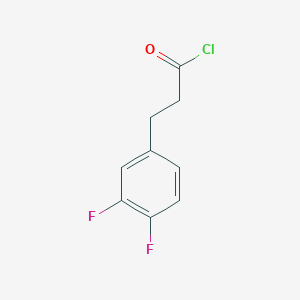
![3-Methylpyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B8595380.png)

